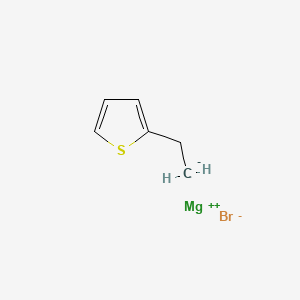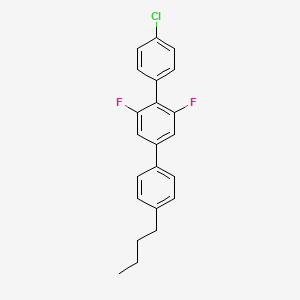
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene is a complex organic compound that belongs to the class of haloaromatic compounds. This compound is characterized by the presence of chlorine atoms attached to a benzene ring and a phenylbutenyl group. It is used in various chemical reactions and has applications in different fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2,4-dichloro-1-phenylbut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the efficient and safe handling of chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of chlorinated benzoic acids.
Reduction Reactions: Formation of dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene can be compared with other similar haloaromatic compounds, such as:
1-Chloro-2-(dichloromethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
1,4-Dichlorobenzene: A simpler compound with two chlorine atoms directly attached to the benzene ring.
2,4-Dichlorophenylbutene: A related compound with a similar but less complex structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
832732-38-4 |
|---|---|
Formule moléculaire |
C16H13Cl3 |
Poids moléculaire |
311.6 g/mol |
Nom IUPAC |
1-chloro-2-(2,4-dichloro-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H13Cl3/c17-11-10-15(19)16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)18/h1-9H,10-11H2 |
Clé InChI |
DDUJJGGVWDCWAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)
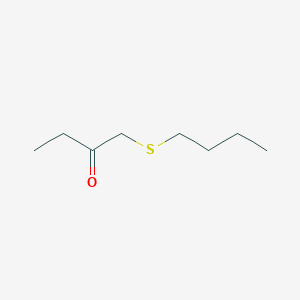
![1-Iodo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14195648.png)
![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
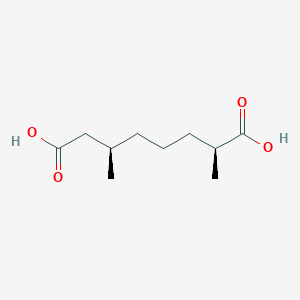
![1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one](/img/structure/B14195666.png)
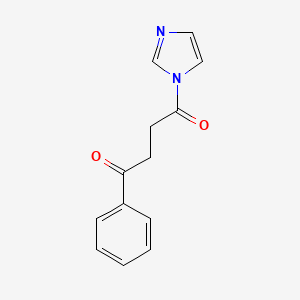
![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)
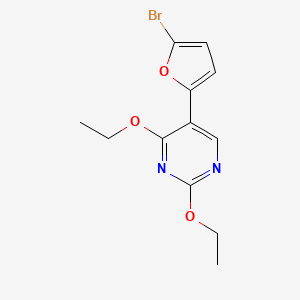
![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
